2-甲基-5-(环氧丙烷-2-基)吡啶

描述

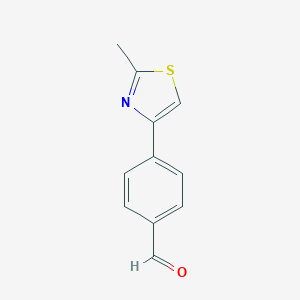

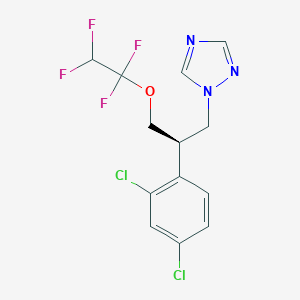

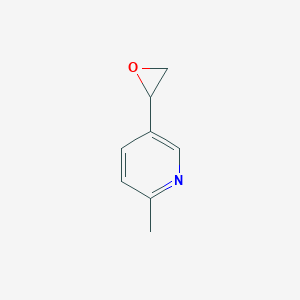

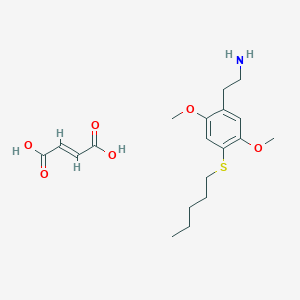

“2-Methyl-5-(oxiran-2-yl)pyridine” is a chemical compound with the CAS Number: 145908-63-0 . It has a molecular weight of 135.17 . The IUPAC name for this compound is 2-methyl-5-(2-oxiranyl)pyridine . It is a liquid at room temperature .

Synthesis Analysis

While specific synthesis methods for “2-Methyl-5-(oxiran-2-yl)pyridine” were not found, a related compound, 2-methyl-5-ethylpyridine, has been synthesized from the cyclic acetaldehyde ammonia trimer (AAT) in a semi-batch reactor . The reaction was promoted by ammonium acetate .Molecular Structure Analysis

The InChI code for “2-Methyl-5-(oxiran-2-yl)pyridine” is 1S/C8H9NO/c1-6-2-3-7 (4-9-6)8-5-10-8/h2-4,8H,5H2,1H3 .Physical And Chemical Properties Analysis

“2-Methyl-5-(oxiran-2-yl)pyridine” is a liquid at room temperature . It has a molecular weight of 135.17 . The storage temperature for this compound is -10 degrees Celsius .科学研究应用

色团行为和质子转移

对吡啶衍生物如2-(1H-吡唑-5-基)吡啶及其衍生物的研究表明,这些化合物表现出独特的光诱导行为,如激发态分子内质子转移(ESIPT)、激发态分子间双质子转移(ESDPT)和溶剂辅助双质子转移。这些行为通过双发光和不可逆的动力学耦合来体现,突显了它们在光物理学和光化学研究中的潜力(Vetokhina et al., 2012)。

发光杂环化合物

与吡啶衍生物结构相关的吡啶硫唑类化合物已被研究其在不同pH值下的吸收、荧光和激发光谱。这些化合物表现出高荧光量子产率和大的斯托克斯位移,使它们成为金属传感和激光染料应用的有前途的候选物(Grummt et al., 2007)。

配位化学和生物传感

对2,6-双(吡唑基)吡啶及相关配体的合成和配位化学已经研究了15年以上。这些化合物在创建用于生物传感的发光镧系化合物和具有异常热和光化学自旋态转变的铁配合物方面显示出显著潜力,突显了它们与更传统的三吡啶相比的多功能性(Halcrow, 2005)。

吡啶的催化甲基化

对吡啶的催化甲基化研究已经开发出一种直接将甲基基团引入芳香环的方法,使用甲醇和甲醛等原料化学品。这种方法利用芳香和非芳香化合物之间的反应性,为合成甲基化吡啶衍生物开辟了新途径,这些衍生物在其甲基化模式和有机合成中的应用方面可能类似于“2-甲基-5-(环氧丙烷-2-基)吡啶”(Grozavu et al., 2020)。

安全和危害

“2-Methyl-5-(oxiran-2-yl)pyridine” is classified as a dangerous compound. The hazard statements associated with it are H227, H302, H311, H315, H319, H336, H341, H350, H361, H373, H401 . The precautionary statements are P201, P202, P210, P260, P261, P264, P270, P271, P273, P280, P281, P301+P312, P302+P352, P304+P340, P305+P351+P338, P308+P313, P312, P314, P330, P332+P313, P337+P313, P361, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

属性

IUPAC Name |

2-methyl-5-(oxiran-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6-2-3-7(4-9-6)8-5-10-8/h2-4,8H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFDYZYNGKZDEOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-(oxiran-2-yl)pyridine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

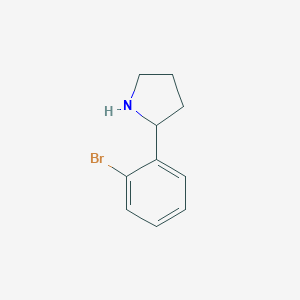

![(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B135579.png)